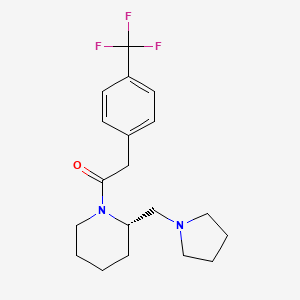

1-(2-Pyrrolidin-1-ylmethyl-piperidin-1-yl)-2-(4-trifluoromethyl-phenyl)-ethanone

Description

BRL-52656 is a small molecule drug that acts as a selective kappa opioid receptor agonist. It was initially developed by Zambeletti SpA for potential therapeutic applications in treating nervous system diseases, particularly pain . The compound has a molecular formula of C19H25F3N2O and is known for its ability to penetrate the blood-brain barrier, making it effective in central nervous system applications .

Properties

Molecular Formula |

C19H25F3N2O |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C19H25F3N2O/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23/h6-9,17H,1-5,10-14H2/t17-/m0/s1 |

InChI Key |

RFTWMVGLYKJUCZ-KRWDZBQOSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |

Synonyms |

2-(1-pyrrolidinylmethyl)-1-(4-trifluoromethylphenyl)acetylpiperidine BRL 52656 BRL-52656 |

Origin of Product |

United States |

Preparation Methods

The synthesis of BRL-52656 involves the reaction of (S)-2-(1-pyrrolidinylmethyl)-1-(4-trifluoromethylphenyl) acetyl piperidine hydrochloride. The synthetic route typically includes the following steps:

Formation of the piperidine ring: This involves the reaction of appropriate starting materials under specific conditions to form the piperidine ring structure.

Introduction of the trifluoromethyl group: This step involves the incorporation of the trifluoromethyl group into the piperidine ring.

Acetylation: The final step involves the acetylation of the piperidine derivative to form the target compound.

Chemical Reactions Analysis

BRL-52656 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the trifluoromethyl group, can lead to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: The compound is used as a model molecule for studying kappa opioid receptor interactions and for developing new synthetic methodologies.

Mechanism of Action

BRL-52656 exerts its effects by selectively activating kappa opioid receptors. These receptors are part of the G-protein-coupled receptor family and are widely distributed in the central nervous system and peripheral tissues. Activation of kappa opioid receptors by BRL-52656 leads to various physiological effects, including analgesia, diuresis, and sedation . The compound decreases antidiuretic hormone secretion, increases renal sympathetic nerve activity, and modulates the release of neurotransmitters like adrenaline, noradrenaline, and dopamine .

Comparison with Similar Compounds

BRL-52656 is compared with other kappa opioid receptor agonists such as BRL-52537 and BRL-52974. While all these compounds share the ability to activate kappa opioid receptors, BRL-52656 is unique in its higher potency and ability to penetrate the blood-brain barrier . BRL-52974, for example, has limited ability to cross the blood-brain barrier and is less potent in causing diuresis compared to BRL-52656 .

Similar compounds include:

BRL-52537: Another kappa opioid receptor agonist with marked antinociceptive activity.

BRL-52974: A kappa opioid receptor agonist with limited blood-brain barrier penetration.

BRL-52656’s unique properties make it a valuable compound for research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.